molecular formula C7H10N2O B13462608 (4-Amino-6-methylpyridin-2-yl)methanol

(4-Amino-6-methylpyridin-2-yl)methanol

Cat. No.: B13462608
M. Wt: 138.17 g/mol
InChI Key: GKCQKRVKZIZFAY-UHFFFAOYSA-N
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Description

(4-Amino-6-methylpyridin-2-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol typically involves the reaction of 4-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethylpyridine: Similar structure but with an additional methyl group at the 2-position.

    4-Amino-6-methylpyridine-2-carboxylic acid: Oxidized form of (4-Amino-6-methylpyridin-2-yl)methanol.

    4-Amino-6-methylpyridin-2-ylmethanamine: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(4-amino-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

GKCQKRVKZIZFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)N

Origin of Product

United States

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